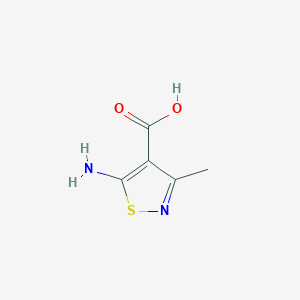

5-Amino-3-methylisothiazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBUEVXOULPURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176660 | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22131-51-7 | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-aminoisothiazolo-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 5-Amino-3-methylisothiazole-4-carboxylic Acid: A Core Heterocyclic Scaffold

An In-depth Technical Guide for Drug Development Professionals

As a foundational building block in medicinal chemistry, 5-Amino-3-methylisothiazole-4-carboxylic acid and its derivatives are integral to the development of novel therapeutic agents. Compounds incorporating this isothiazole ring system have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and immunosuppressive properties.[1][2] Furthermore, specific derivatives have shown potential as antitumor agents, exhibiting selectivity towards leukemia and colon cancer cell lines.[2][3]

This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the construction of the isothiazole ring through an oxidative S-N bond formation. The primary disconnection is made across the S-N and the C5-N bonds, leading back to a key acyclic precursor: a β-ketothioamide. This intermediate can be derived from commercially available starting materials, offering an efficient and practical route.

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on a well-established method for synthesizing 5-aminoisothiazoles, which involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or related precursors.[1] The chosen forward synthesis pathway is designed to be robust and scalable, utilizing common laboratory reagents.

Core Synthesis Pathway: From Starting Materials to Final Product

The forward synthesis is a three-step process commencing with the Knoevenagel condensation to form a versatile β-ketonitrile, followed by conversion to a thioamide intermediate, and culminating in the key oxidative cyclization to form the isothiazole ring.

Caption: Overall synthetic scheme for this compound.

PART A: Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of the Thioamide Intermediate

The initial step involves the conversion of a β-ketoester derivative into a crucial thioamide intermediate. This transformation sets the stage for the subsequent ring-forming reaction.

Protocol 1: Synthesis of Ethyl 2-cyano-3-aminobut-2-ene-thioate

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a gas inlet, dissolve Ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol.

-

Ammonia Saturation: Cool the solution to 0-5 °C in an ice bath and bubble anhydrous ammonia gas through the solution until saturation is achieved. The formation of the enamine, ethyl 2-cyano-3-aminocrotonate, occurs in situ.

-

Thionation: While maintaining the temperature, introduce hydrogen sulfide (H₂S) gas into the reaction mixture. Alternatively, a stoichiometric amount of a sulfur source like sodium hydrosulfide can be used.

-

Causality: The use of H₂S or NaSH in an ammoniacal solution effectively converts the ketone functionality into a thioketone, which tautomerizes to the more stable enethiol that is trapped as the thioamide. This one-pot procedure is efficient as it avoids the isolation of the potentially unstable enamine intermediate.

-

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol/water to yield the thioamide intermediate.

Step 2: Oxidative Cyclization to Form the Isothiazole Ring

This is the cornerstone of the synthesis, where the acyclic thioamide is transformed into the desired heterocyclic system. The choice of oxidizing agent is critical for achieving high yield and purity.

Protocol 2: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

-

Reaction Setup: Suspend the thioamide intermediate (1 equivalent) from Step 1 in a suitable solvent such as ethanol or isopropanol.

-

Oxidation: To the stirred suspension, add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), chloramine-T, or iodine, dropwise at room temperature.[4]

-

Causality (Hydrogen Peroxide): Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. The reaction mechanism involves the oxidation of the sulfur atom to a sulfenic acid derivative. This is followed by an intramolecular nucleophilic attack by the enamine nitrogen onto the electrophilic sulfur, and subsequent dehydration to form the aromatic isothiazole ring. The choice of H₂O₂ avoids the introduction of metallic or halogenated byproducts, simplifying purification.

-

-

Monitoring: The reaction progress should be monitored by TLC or LC-MS. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-35 °C.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 3: Hydrolysis to the Final Carboxylic Acid

The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.

Protocol 3: Synthesis of this compound

-

Reaction Setup: Suspend the ethyl ester (1 equivalent) from Step 2 in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, ~2 equivalents) and heat the mixture to reflux.

-

Causality: Basic hydrolysis (saponification) is employed to efficiently cleave the ester bond. Refluxing ensures the reaction goes to completion. The use of a co-solvent system (ethanol/water) is necessary to ensure the solubility of both the ester starting material and the sodium salt intermediate.

-

-

Work-up and Isolation: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

PART B: Data Presentation & Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance | ¹H NMR (δ, ppm) |

| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | C₈H₁₀N₂O₂S | 202.24 | ~110-115 | Off-white solid | 1.3 (t, 3H), 2.5 (s, 3H), 4.2 (q, 2H), 6.5 (br s, 2H) |

| This compound[5] | C₅H₆N₂O₂S | 158.18 | >200 (dec.) | White to pale yellow powder | 2.6 (s, 3H), 7.0 (br s, 2H), 12.5 (br s, 1H) |

Note: NMR data are representative and may vary based on solvent and instrument.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: Physicochemical Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic and steric properties that have led to the development of numerous biologically active compounds. Among these, 5-Amino-3-methylisothiazole-4-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety, allows for diverse chemical modifications, paving the way for the exploration of a wide chemical space. This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its characterization and a discussion of its burgeoning role in drug discovery.

Core Molecular Attributes

This compound (CAS No: 22131-51-7) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[1][2] The structural arrangement of a methyl group at the 3-position, a carboxylic acid at the 4-position, and an amino group at the 5-position of the isothiazole ring gives rise to its distinct chemical reactivity and biological potential.

| Property | Value | Source(s) |

| CAS Number | 22131-51-7 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Purity (typical) | ≥95% | [1] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can infer and estimate certain characteristics based on its structure and data from closely related analogues.

Melting Point: The melting point for the free acid has not been definitively reported in the reviewed literature. However, the hydrochloride salt of the related compound 5-Amino-3-methylisothiazole (lacking the carboxylic acid group) has a high melting point of 300 °C, suggesting that the title compound is a stable solid at room temperature.[3]

Solubility: As an amino acid derivative, this compound is expected to exhibit amphoteric properties, with its solubility being pH-dependent. It is likely to have some solubility in water and polar organic solvents. The solubility of amino acids generally increases in acidic or basic solutions due to salt formation.[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through multi-step sequences, often starting from simple precursors. A plausible synthetic pathway, adapted from the synthesis of its isoxazole analogue, is outlined below.[5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Ethyl Ester Intermediate

This protocol is adapted from methodologies for similar heterocyclic systems.

-

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate.

-

In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the mixture to approximately 110°C, ensuring the removal of ethanol as it forms.

-

Upon cooling, a precipitate will form. Filter the solid and wash it with a 10% HCl solution.

-

-

Step 2: Cyclization to form the Isothiazole Ring.

-

The detailed conditions for the conversion of the isoxazole intermediate to the isothiazole are not explicitly available and would require experimental optimization. This step typically involves reaction with a sulfurizing agent like Lawesson's reagent.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

The ethyl ester of this compound is subjected to basic hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

-

Spectroscopic Characterization:

The structure of this compound and its intermediates would be confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals for the amino group protons. The solvent used for analysis will influence the chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the isothiazole ring, and the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.

-

Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the compound.

Analytical Methodologies

A robust and validated analytical method is essential for the quantification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Proposed HPLC Method:

This method is based on established protocols for the analysis of related aminothiazole derivatives.[3]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation:

The HPLC method should be validated according to ICH guidelines, including an assessment of:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Caption: A typical workflow for the HPLC analysis of this compound.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new drugs targeting a range of diseases. The literature on its derivatives highlights significant potential in several therapeutic areas.

Immunomodulatory and Anti-inflammatory Activity:

Several studies have demonstrated the immunomodulatory and anti-inflammatory properties of derivatives of this compound. These compounds have been shown to modulate the immune response in various in vitro and in vivo models.[6][7] For instance, certain derivatives have exhibited inhibitory effects on the humoral immune response and the proliferation of splenocytes.[6] This suggests their potential for the treatment of autoimmune diseases and other inflammatory conditions.

Anticancer Activity:

The isothiazole ring is present in a number of compounds with demonstrated anticancer activity. Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown significant antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer.[8][9] The ability to functionalize both the amino and carboxylic acid groups of this compound allows for the synthesis of large libraries of compounds for screening against a wide range of cancer targets.

Caption: The role of this compound in the drug discovery process.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in the field of drug discovery. Its unique structural features and the demonstrated biological activities of its derivatives, particularly in the areas of immunology and oncology, make it an attractive scaffold for further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogues. A more detailed elucidation of its physicochemical properties will be crucial for the rational design of new drug candidates with improved pharmacokinetic profiles. The continued exploration of the chemical space around this isothiazole core is likely to yield novel therapeutic agents with significant clinical potential.

References

- 1. 22131-51-7|this compound|BLD Pharm [bldpharm.com]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. d-nb.info [d-nb.info]

- 4. Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

5-Amino-3-methylisothiazole-4-carboxylic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-3-methylisothiazole-4-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. The precise three-dimensional arrangement of atoms within a molecule is the bedrock of its biological activity, governing its interactions with protein targets, its pharmacokinetic properties, and its overall therapeutic potential. For researchers and drug development professionals, the elucidation of a molecule's crystal structure is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities.[1][2][3] This guide focuses on this compound, a heterocyclic compound representative of a class of molecules with significant therapeutic interest. While its direct crystal structure may not be publicly available, this document serves as a comprehensive roadmap for any researcher aiming to perform such an analysis, providing both the theoretical underpinnings and practical, field-proven methodologies.

The Isothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isothiazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms. This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 5-amino-3-methylisothiazole, for instance, have been investigated for their potential as antibacterial and anticancer agents. The precise geometry of substituents on this core, as well as the intermolecular interactions in the solid state, are crucial for its biological efficacy. Understanding the crystal structure of the parent compound, this compound, provides a fundamental template for the structure-based design of more potent and selective derivatives.

Synthesis of this compound: A Plausible Route

While a definitive, step-by-step protocol for the synthesis of this compound is not readily found in a single source, a plausible synthetic route can be constructed based on established isothiazole and isoxazole chemistry. The following protocol is a synthesized approach, drawing from analogous preparations.[4][5]

Experimental Protocol: Synthesis

Step 1: Formation of the Ethyl 2-cyano-3-oxobutanoate sodium salt.

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate dropwise at 0 °C with stirring.

-

After the addition is complete, add ethyl acetate dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The product, ethyl 2-cyano-3-oxobutanoate sodium salt, will precipitate.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then undergoes a Claisen condensation with ethyl acetate to form the β-ketoester. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

Step 2: Ring Closure to form Ethyl 5-amino-3-methylisothiazole-4-carboxylate.

-

Suspend the dried ethyl 2-cyano-3-oxobutanoate sodium salt in a suitable solvent such as ethanol.

-

Add elemental sulfur and a source of ammonia (e.g., aqueous ammonia or bubbling ammonia gas through the solution).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: This step involves a Gewald-type reaction. The β-ketoester reacts with sulfur and a source of ammonia to form the aminothiophene intermediate, which then cyclizes to the isothiazole ring. The choice of solvent and temperature is crucial for achieving a good yield and minimizing the formation of byproducts.

Step 3: Hydrolysis to this compound.

-

Dissolve the purified ethyl 5-amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify to a pH of approximately 3-4 with a mineral acid (e.g., hydrochloric acid).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: Basic hydrolysis of the ester is a standard procedure. Acidification is then required to protonate the carboxylate and the amino group, leading to the precipitation of the zwitterionic or neutral product. The pH of precipitation is critical to maximize the yield of the desired product.

Caption: Synthetic workflow for this compound.

Crystallization: The Art and Science of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. For small organic molecules like this compound, several crystallization techniques can be employed.[6][7]

Experimental Protocol: Crystallization

Method 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Causality Behind Experimental Choices: This is often the simplest and most successful method. The slow removal of the solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered crystals rather than amorphous precipitate.

Method 2: Vapor Diffusion

-

Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (one in which the compound is poorly soluble, but the "good" solvent is miscible).

-

Over time, the "poor" solvent vapor will diffuse into the "good" solvent, reducing the overall solubility of the compound and inducing crystallization.

Causality Behind Experimental Choices: This method allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals. The rate of diffusion can be controlled by the choice of solvents and the temperature.

Method 3: Solvent Layering

-

Prepare a concentrated solution of the compound in a dense "good" solvent.

-

Carefully layer a less dense "poor" solvent on top of this solution, minimizing mixing at the interface.

-

Over time, the two solvents will slowly mix at the interface, creating a region of supersaturation where crystals can form.

Causality Behind Experimental Choices: Similar to vapor diffusion, this method relies on a gradual change in solvent composition to induce crystallization. It is particularly useful when the solvents have significantly different densities.

| Crystallization Method | Principle | Advantages | Disadvantages |

| Slow Evaporation | Gradual increase in concentration | Simple, often effective | Can lead to rapid crystallization if evaporation is too fast |

| Vapor Diffusion | Slow change in solvent composition | Excellent control over crystallization rate | Requires a suitable pair of miscible solvents |

| Solvent Layering | Diffusion at the solvent interface | Good for systems with immiscible or partially miscible solvents | Can be difficult to set up without disturbing the interface |

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[8] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: Data Collection, Structure Solution, and Refinement

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

-

The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

Causality Behind Experimental Choices: Cryo-cooling is crucial for obtaining high-quality data for organic molecules, as it reduces atomic motion and preserves the crystal from damage by the X-ray beam. The rotation of the crystal ensures that all possible diffraction spots are collected.

Step 2: Data Processing

-

The raw diffraction images are processed to identify the positions and intensities of the diffraction spots (reflections).

-

The reflections are indexed to determine the unit cell parameters and the crystal system.

-

The intensities of the reflections are integrated and scaled to produce a final dataset.[10][11]

Causality Behind Experimental Choices: Accurate data processing is critical for a successful structure solution. The software used for this step corrects for various experimental factors, such as background noise and absorption effects.

Step 3: Structure Solution and Refinement

-

The "phase problem" is solved using computational methods such as direct methods or the Patterson function to obtain an initial electron density map.[12]

-

An initial model of the molecule is built into the electron density map.

-

The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data.[13][14]

Causality Behind Experimental Choices: Structure solution methods provide an initial guess of the atomic positions. Refinement is an iterative process that optimizes the structural model to best fit the experimental data, resulting in a highly accurate and precise final structure.

The Significance of the Crystal Structure in Drug Development

The crystal structure of this compound would provide invaluable information for drug development professionals.[15][16] It would reveal:

-

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: The hydrogen bonding, π-π stacking, and other non-covalent interactions that govern how the molecules pack together in the crystal lattice.

-

Absolute Configuration: For chiral derivatives, the absolute stereochemistry can be unambiguously determined.[3]

This information is crucial for understanding structure-activity relationships (SAR), designing new analogues with improved binding affinity and selectivity for their biological targets, and for understanding the solid-state properties of the compound, which are important for formulation and drug delivery.

References

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selectscience.net [selectscience.net]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. crystallography.fr [crystallography.fr]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

Introduction to 5-Amino-3-methylisothiazole-4-carboxylic acid and its Spectroscopic Blueprint

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-methylisothiazole-4-carboxylic acid

An Advisory Note on Data Availability: A comprehensive search of publicly accessible scientific databases and literature did not yield a complete experimental dataset for the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound. This guide has therefore been constructed by a Senior Application Scientist to provide a robust theoretical framework for the spectroscopic analysis of this molecule. The predicted data herein is based on established principles of spectroscopic interpretation and data from analogous structures. This document will serve as a valuable resource for researchers in anticipating and interpreting the spectral features of this compound.

This compound is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of its functional groups—an amino group, a methyl group, and a carboxylic acid on the isothiazole core—gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its use in further research and development. This guide provides a detailed projection of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

The molecular structure, which forms the basis of all subsequent spectroscopic predictions, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Projection

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals, corresponding to the methyl, amino, and carboxylic acid protons. The isothiazole ring itself does not have any protons attached to its core carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~2.5 | Singlet | 3H | -CH₃ |

| Amino Protons | 5.0 - 7.0 (broad) | Singlet | 2H | -NH₂ |

| Carboxylic Acid Proton | > 10.0 (broad) | Singlet | 1H | -COOH |

Causality Behind Predictions:

-

Methyl Protons (-CH₃): The methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. Its chemical shift is predicted to be around 2.5 ppm, a typical value for a methyl group on an aromatic-like ring. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A broad singlet between 5.0 and 7.0 ppm is anticipated. In the presence of D₂O, this signal would disappear due to proton-deuterium exchange.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a very broad singlet at a downfield shift, typically greater than 10 ppm.[1] This signal is also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the carbon backbone of the molecule. Five distinct signals are predicted.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~15.0 | -CH₃ |

| C2 | ~110.0 | C4 (Carbon bearing COOH) |

| C3 | ~155.0 | C3 (Carbon bearing CH₃) |

| C4 | ~165.0 | C5 (Carbon bearing NH₂) |

| C5 | ~170.0 | -COOH |

Causality Behind Predictions:

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at the highest field (~15 ppm).

-

Ring Carbons (C3, C4, C5): These sp² carbons will resonate between ~110 and ~165 ppm. C4, situated between two other ring carbons, is expected to be the most shielded of the ring carbons. C3 and C5, being bonded to electronegative heteroatoms (S and N), will be significantly deshielded and appear further downfield.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, and its signal is expected around 170 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like -NH₂ and -COOH). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Validation Step (D₂O Exchange): Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the signals for the -NH₂ and -COOH protons confirms their assignment.

Caption: Standard workflow for NMR data acquisition and validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620 | Medium | N-H Bend | Primary Amine (-NH₂) |

| ~1550 | Medium | C=N / C=C Stretch | Isothiazole Ring |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |

Causality Behind Predictions:

-

N-H and O-H Region: The spectrum above 2500 cm⁻¹ will be dominated by broad O-H stretching from the carboxylic acid, which often appears as a wide trough.[2] Superimposed on this may be the two characteristic N-H stretching bands of the primary amine.

-

Carbonyl Region: A very strong and sharp absorption around 1700 cm⁻¹ is the unmistakable signature of the carboxylic acid's carbonyl (C=O) group.[1][2]

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain vibrations from N-H bending, ring stretching (C=N, C=C), and C-O stretching, providing a unique fingerprint for the molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the major peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula is C₅H₆N₂O₂S. The calculated monoisotopic mass is 158.02 Da. In an electrospray ionization (ESI) experiment, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 159.03.

-

Key Fragmentation Pathways: The stability of the isothiazole ring will influence fragmentation. Likely initial fragmentation steps include:

-

Loss of CO₂ (decarboxylation): [M - 44]⁺

-

Loss of H₂O: [M - 18]⁺

-

Cleavage of the isothiazole ring: This can lead to various smaller fragments.

-

The predicted major fragmentation pathway is the loss of carbon dioxide, a common fragmentation for carboxylic acids.

Caption: Predicted primary fragmentation pathway in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation for ESI positive mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly or via liquid chromatography (LC).

-

Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 159.03) to induce fragmentation and collect the fragment ion spectrum.

-

-

Data Analysis: Determine the elemental composition from the accurate mass measurement and propose fragment structures consistent with the observed losses.

Conclusion

While experimental data for this compound is not widely published, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and data from analogous compounds. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, carboxylic acid), and high-resolution mass spectrometry will verify the molecular weight and reveal fragmentation patterns. The methodologies and predicted data presented in this guide provide a solid foundation for any researcher, scientist, or drug development professional working with this compound, enabling its unambiguous identification and characterization.

References

An In-Depth Technical Guide to the Solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid in Diverse Solvents

This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Amino-3-methylisothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying scientific principles and provide robust experimental protocols.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a heterocyclic compound featuring a unique combination of functional groups: a carboxylic acid, an amino group, and a methyl-substituted isothiazole ring.[1][2] This molecular architecture suggests a rich potential for applications in medicinal chemistry and materials science, where isothiazole derivatives have been explored for a range of biological activities.[3][4]

The solubility of this compound is a critical physicochemical parameter that governs its utility. In drug development, solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[5][6] A thorough understanding of its behavior in different solvent systems is therefore not merely an academic exercise but a foundational step in harnessing its potential. This guide will provide the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this promising molecule.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is dictated by the interplay of its constituent functional groups and the properties of the solvent.

The Amphoteric Nature and Zwitterionic Potential

The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This amphoteric nature is characteristic of amino acids.[7] In aqueous solutions, and potentially in some polar protic solvents, the molecule can exist as a zwitterion, with a proton transfer from the carboxylic acid to the amino group, resulting in a dipolar ion.

This zwitterionic character significantly influences solubility. The strong intermolecular electrostatic interactions in the solid, crystalline state of the zwitterion require a highly polar solvent to overcome the lattice energy. Therefore, maximum aqueous solubility is often observed.[8]

The Role of pH

The solubility of this compound in aqueous media is expected to be highly pH-dependent.[9][10]

-

In acidic solutions (low pH): The amino group will be protonated (-NH3+), forming a cationic species. This increased polarity will likely enhance solubility in polar protic solvents.

-

In alkaline solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), forming an anionic species. The resulting carboxylate salt is typically much more water-soluble than the neutral acid.[10]

-

At the isoelectric point (pI): There will be a specific pH at which the net charge on the molecule is zero. At or near the pI, the compound is likely to exhibit its minimum aqueous solubility due to the prevalence of the neutral zwitterionic form, which can more readily crystallize.[7]

Influence of Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central to predicting solubility in organic solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.[11] They are expected to be effective at solvating the polar carboxylic acid and amino functional groups, as well as the nitrogen and sulfur heteroatoms in the isothiazole ring. Shorter-chain alcohols are generally good solvents for carboxylic acids.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can accept hydrogen bonds but do not donate them. Dimethyl sulfoxide (DMSO) is a powerful organic solvent often used to create stock solutions for solubility screening.[9]

-

Non-polar Solvents (e.g., hexane, toluene): Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be very low in non-polar solvents.[12] The non-polar hydrocarbon portion of the molecule is not large enough to dominate its overall character.[11]

Experimental Determination of Solubility

A multi-faceted approach is recommended to accurately characterize the solubility of this compound. This involves determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[9] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in early drug discovery.

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. The traditional "shake-flask" method is the gold standard for its determination.[13] It is a more time-consuming but more accurate measure, crucial for later-stage development.[9]

Recommended Solvents for Screening

A well-rounded solubility screen should include solvents from various classes to build a comprehensive profile.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water (at various pH values), Methanol, Ethanol | To assess solubility in aqueous biological environments and common protic organic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | To evaluate solubility in common reaction and formulation solvents. |

| Non-Polar | Hexane, Toluene | To establish the lower limits of solubility and confirm the polar nature of the compound. |

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining equilibrium solubility.[13]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (ensure purity)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess should be clearly visible at the end of the experiment.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Workflow for Thermodynamic Solubility:

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This protocol describes a high-throughput method using light scattering to detect precipitation.[5]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

-

High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at a specific pH)

-

Nephelometer or a plate reader with light-scattering detection capabilities

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of the microplate.

-

Compound Addition: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effects.[5]

-

Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

Workflow for Kinetic Solubility:

Caption: Nephelometry workflow for kinetic solubility.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear interpretation and comparison.

Anticipated Thermodynamic Solubility Data Table

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 2.0 | Experimental Value | Calculated Value |

| Water | 25 | 7.4 | Experimental Value | Calculated Value |

| Water | 25 | 10.0 | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value |

| Hexane | 25 | N/A | Experimental Value | Calculated Value |

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. rheolution.com [rheolution.com]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. Video: Physical Properties of Carboxylic Acids [jove.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

discovery and history of 5-Amino-3-methylisothiazole-4-carboxylic acid

An In-Depth Technical Guide to 5-Amino-3-methylisothiazole-4-carboxylic acid: From Obscurity to a Cornerstone of Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that has emerged from relative obscurity to become a pivotal scaffold in modern drug discovery. We will delve into its historical context, synthetic pathways, chemical properties, and its role as a foundational element in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Introduction: The Unassuming Power of the Isothiazole Ring

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5] Within this important class of compounds, this compound serves as a critical, multi-functional building block. Its strategic placement of an amino group, a carboxylic acid, and a methyl group on the isothiazole core provides a rich platform for synthetic elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.

While not a therapeutic agent in itself, its true significance lies in the vast library of derivatives that have been synthesized from it. Perhaps the most notable among these is the antiviral drug denotivir (vratizolin), a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[3][6] This connection underscores the latent therapeutic potential held within the this compound scaffold.

Historical Context and Discovery

The direct "discovery" of this compound is not chronicled in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of isothiazole chemistry that began in the mid-20th century. The foundational precursor, 5-amino-3-methyl-isothiazole, was first described in a 1957 patent by May & Baker Ltd.[7] This initial synthesis involved the oxidative cyclization of β-iminothio-n-butyramide.[7]

The subsequent addition of a carboxylic acid group at the 4-position was a logical progression, driven by the need for a chemical handle to create amide and ester derivatives. This derivatization strategy proved immensely fruitful. Research, particularly from institutions like the Wrocław Medical University, extensively explored amides and esters of N-acylated this compound, leading to the discovery of compounds with significant anti-inflammatory and immunological activities.[3][6][8] The development of denotivir from this line of research cemented the importance of this chemical scaffold.[3] Thus, the history of this compound is not one of a singular breakthrough, but of its gradual recognition as a key intermediate in the synthesis of pharmacologically active molecules.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a multi-step process, starting from more readily available precursors. The following is a representative synthetic workflow, logically constructed from established isothiazole synthesis methodologies.

General Synthetic Workflow

The synthesis logically begins with the formation of the core isothiazole ring, followed by the introduction and manipulation of the functional groups at the 4th and 5th positions.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis.

Step 1: Synthesis of 5-Amino-3-methylisothiazole (from Precursor)

-

Rationale: This step creates the core heterocyclic ring structure. The oxidative cyclization of a β-iminothioamide is a classic and efficient method for forming the 5-aminoisothiazole ring system.[7]

-

Procedure:

-

Dissolve β-iminothio-n-butyramide (11.6 g) in an aqueous solution of chloramine, prepared from sodium hypochlorite and ammonia.[7]

-

Stir the mixture vigorously for 2-4 hours at room temperature, then allow it to stand overnight.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate and filter.

-

Saturate the filtrate with dry hydrogen chloride gas to precipitate 5-amino-3-methylisothiazole hydrochloride.

-

The free base can be obtained by neutralization with an aqueous base followed by extraction.

-

Step 2: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

-

Rationale: Introduction of the carboxylate group at the C4 position is a key functionalization step. Performing this as an esterification allows for easier purification and handling compared to the free carboxylic acid.

-

Procedure:

-

While a direct carboxylation method for this specific molecule is not detailed in the provided literature, a common approach involves the formylation of the 5-amino group, followed by lithiation at the 4-position and subsequent quenching with an electrophile like ethyl chloroformate.

-

Alternatively, a route involving a precursor already containing the C4-carboxylate, followed by the formation of the isothiazole ring, is a plausible strategy in heterocyclic synthesis.

-

Step 3: Hydrolysis to this compound

-

Rationale: The final step is the de-protection of the carboxylic acid. Basic hydrolysis is a standard and effective method for converting an ester to a carboxylic acid.

-

Procedure:

-

Dissolve Ethyl 5-Amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value | Source |

| CAS Number | 22131-51-7 | [9][10][11] |

| Molecular Formula | C₅H₆N₂O₂S | [10][11] |

| Molecular Weight | 158.18 g/mol | [10][11] |

| Appearance | Solid/Powder | [12] |

| Purity (Typical) | >95% | [11] |

Role in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile starting material for creating libraries of potential drug candidates. The presence of two distinct functional groups—the C5-amino and C4-carboxylic acid—allows for orthogonal chemical modifications.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 7. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. 22131-51-7|this compound|BLD Pharm [bldpharm.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. Ethyl 5-amino-3-methylisothiazole-4-carboxylate [cymitquimica.com]

theoretical studies on 5-Amino-3-methylisothiazole-4-carboxylic acid

An In-depth Technical Guide to the Theoretical Investigation of 5-Amino-3-methylisothiazole-4-carboxylic acid

This guide provides a comprehensive theoretical framework for the study of this compound. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its electronic structure, reactivity, and intermolecular behavior is paramount. This document outlines a robust computational workflow, grounded in established quantum chemical methods, to elucidate these properties. While direct, extensive theoretical literature on this specific molecule is nascent, the methodologies described herein are synthesized from proven computational studies on analogous isothiazole and isoxazole systems, ensuring a scientifically rigorous approach.

Introduction: The Scientific Imperative

This compound is a heterocyclic compound featuring a unique arrangement of functional groups—an amino group, a carboxylic acid, and a methyl group—on an isothiazole scaffold. This structure suggests potential as a versatile building block for novel therapeutic agents or functional materials.[1] The isothiazole ring itself is a key component in various biologically active compounds, valued for its ability to engage in a range of intermolecular interactions.[1] Theoretical studies provide a powerful, cost-effective lens through which we can predict molecular behavior, rationalize experimental observations, and guide the design of new derivatives with tailored properties. This guide serves as a roadmap for researchers embarking on the computational characterization of this promising molecule.

Part 1: Unveiling Molecular Geometry and Stability

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the isothiazole ring.

Methodology: Geometry Optimization and Conformational Search

A robust approach to identifying the ground-state geometry involves Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

Protocol 1: Conformational Analysis and Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle formed by the ring and the carboxylic acid group (e.g., C3-C4-C(O)OH). This helps identify all low-energy conformers.

-

Geometry Optimization: Subject each identified conformer to a full geometry optimization without constraints. A widely used and reliable functional for such systems is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][3][4]

-

Basis Set Selection: Employ a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][5][6]

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the PES. These calculations also yield zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

The causality behind this choice of methodology lies in its proven success in similar systems. Studies on thiazole-5-carboxylic acid have successfully used the B3LYP/6-311++G(d,p) level of theory to identify and rank the stability of different conformers based on the orientation of the carboxylic group.[3][6]

Caption: Molecular structure with atom numbering scheme.

Predicted Structural Parameters

Based on optimizations of analogous structures, we can anticipate the key geometric parameters for the most stable conformer. The planarity of the carboxylic acid group with respect to the isothiazole ring will be a critical determinant of stability, likely influenced by intramolecular hydrogen bonding between the carboxylic proton and the ring nitrogen or the amino group.

Table 1: Predicted Optimized Geometric Parameters (Exemplary)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S2-C3 | 1.75 | C5-N1-S2 | 110.5 |

| C3-C4 | 1.42 | N1-S2-C3 | 92.0 |

| C4-C5 | 1.38 | S2-C3-C4 | 115.0 |

| C5-N1 | 1.32 | C3-C4-C5 | 112.5 |

| N1-S2 | 1.68 | C4-C5-N1 | 110.0 |

| C4-C(carboxyl) | 1.48 | C3-C4-C(carboxyl) | 121.0 |

| C5-N(amino) | 1.36 | C5-C4-C(carboxyl) | 126.5 |

Note: These values are hypothetical and serve as a reference for what a B3LYP/6-311++G(d,p) calculation would likely yield.

Part 2: Mapping Electronic Landscapes and Reactivity

Understanding the electronic properties of the molecule is crucial for predicting its reactivity, stability, and potential for intermolecular interactions. Key descriptors include Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and the Molecular Electrostatic Potential (MEP).

Methodology: Electronic Structure Analysis

The optimized ground-state geometry from Part 1 serves as the input for these single-point energy calculations.

Protocol 2: Electronic Property Calculation

-

FMO Analysis: From the output of the DFT calculation, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

-

NBO Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. This method provides insight into stabilizing interactions, such as hyperconjugation and hydrogen bonding, by examining the interactions between filled (donor) and empty (acceptor) orbitals.[3][5]

-

MEP Surface Generation: Calculate and visualize the MEP surface. The MEP maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.[2]

Caption: Workflow for computational analysis of electronic properties.

Predicted Electronic Properties

The amino group is a strong electron-donating group, which is expected to raise the energy of the HOMO, localizing it primarily on the amino nitrogen and the isothiazole ring. The carboxylic acid group, being electron-withdrawing, will lower the energy of the LUMO, likely localizing it over the carboxyl moiety and the C4-C5 bond.

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability, electronic transitions |

| Dipole Moment | ~3.5 Debye | Polarity and intermolecular interactions |

Note: Values are illustrative estimates based on similar heterocyclic systems.

The MEP surface is predicted to show a strong negative potential (red) around the carbonyl oxygen and the ring nitrogen, identifying them as primary sites for hydrogen bond donation and electrophilic attack. A positive potential (blue) would be expected around the amino and hydroxyl hydrogens.

Part 3: Simulating Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, providing a direct link between the computed structure and experimental data.

Methodology: Simulating Spectra

-

Vibrational (IR) Spectra: The frequencies calculated in Protocol 1 correspond to the fundamental vibrational modes. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.

-

Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths.[3][6] This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for light absorption.

Table 3: Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹, scaled) | Vibrational Mode |

|---|---|

| ~3450 | N-H stretch (amino) |

| ~3300 | O-H stretch (carboxyl) |

| ~1720 | C=O stretch (carboxyl) |

| ~1640 | N-H scissoring (amino) |

| ~1550-1400 | Ring C=C and C=N stretches |

Part 4: A Prospective on Intermolecular Interactions & Drug Design

The true value of theoretical studies lies in their predictive power for guiding further research. The properties calculated in the preceding sections provide a foundation for understanding how this compound might interact with biological targets.

Caption: Logical flow from theoretical properties to drug design applications.

-

Molecular Docking: The optimized 3D structure and calculated partial charges can be used to dock the molecule into the active site of a target protein. The MEP surface helps rationalize potential interactions, such as hydrogen bonds with key residues. For instance, the negative potential on the carbonyl oxygen and ring nitrogen suggests they could act as hydrogen bond acceptors.

-

Pharmacophore Modeling: The molecule can serve as a scaffold. The theoretical data—identifying hydrogen bond donors/acceptors and hydrophobic regions (the methyl group)—is essential for building pharmacophore models to search for other compounds with similar interaction potential.

-

Guiding Synthesis: NBO and MEP analyses can highlight reactive sites, suggesting where the molecule might be functionalized to create derivatives with improved activity or selectivity. For example, understanding the nucleophilicity of the amino group is critical for planning acylation or alkylation reactions.[5][7]

Conclusion

This technical guide outlines a comprehensive, multi-faceted theoretical approach to characterizing this compound. By systematically applying established computational methods like DFT, TD-DFT, and NBO analysis, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it forms the predictive foundation necessary to accelerate the discovery and design of new, innovative molecules for a wide range of scientific applications, from drug development to materials science.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TRDizin [search.trdizin.gov.tr]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Effects of 5-Amino-3-methylisothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract